molecular formula C8H16N2 B2635981 Octahydroindolizin-1-amine CAS No. 1114822-81-9

Octahydroindolizin-1-amine

Cat. No. B2635981
CAS RN: 1114822-81-9
M. Wt: 140.23
InChI Key: RBFAPBHHGYLKEK-UHFFFAOYSA-N
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Description

Octahydroindolizin-1-amine is a biochemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms . High-quality images of the 3D molecular structure of similar compounds have been created based on quantum mechanics .


Chemical Reactions Analysis

Amines, including this compound, can act as weak organic bases . The hydrogens attached to an amine show up at 0.5-5.0 ppm in 1H NMR spectra, and the location is dependent on the amount of hydrogen bonding and the sample’s concentration .


Physical And Chemical Properties Analysis

Amines, including this compound, have the ability to act as weak organic bases . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectra .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Enantioselective Synthesis : Octahydroindolizin-1-amine derivatives have been synthesized enantioselectively for applications in the pharmaceutical industry. A study by Zhang et al. (2017) demonstrated a homo-chiral synthesis of octahydro-5,5-dimethylindolizin-7-amine, highlighting its importance as a building block in pharmaceuticals.

Chemical Synthesis Techniques

  • Cyclization of Allylaminoalkenes : Tsuchida et al. (2008) discussed the smooth consecutive cyclization of allylaminoalkenes to produce bicyclic amines, including octahydroindolizine, highlighting a key synthetic route for these compounds (Tsuchida et al., 2008).

Applications in Material Science

  • Microencapsulation of λ-Cyhalothrin : Yang et al. (2011) utilized 1-Octyl amine (related to this compound) in the microencapsulation of λ-cyhalothrin, demonstrating its use in material science applications, particularly in the formation of microcapsules (Yang et al., 2011).

Biological and Pharmacological Properties

  • Anti-inflammatory Properties : Hu et al. (2020) identified octahydroindolizine-type alkaloid enantiomers with significant anti-inflammatory effects, indicating a potential biological application in treating inflammatory conditions (Hu et al., 2020).

Role in Biogenic Amine Systems

  • Influence on Behavior and Metabolism : Research by Roeder (2005) and Fussnecker et al. (2006) indicated the role of related amines, like octopamine, in regulating behavior and metabolism in invertebrates, suggesting a possible indirect link to this compound in such biological systems (Roeder, 2005); (Fussnecker et al., 2006).

Mechanism of Action

While the specific mechanism of action for Octahydroindolizin-1-amine is not available, monoamine oxidase inhibitors, which are a class of drugs that inhibit the activity of monoamine oxidase enzymes, decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium .

Safety and Hazards

While specific safety data for Octahydroindolizin-1-amine is not available, similar compounds can cause skin irritation, serious eye damage, and may be toxic if inhaled .

Future Directions

While specific future directions for Octahydroindolizin-1-amine are not available, research into the role of the trace amine-associated receptor 1 (TAAR-1) in schizophrenia and the role of TAAR-1 modulators as novel-mechanism antipsychotics is ongoing .

properties

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-4-6-10-5-2-1-3-8(7)10/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFAPBHHGYLKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1114822-81-9
Record name octahydroindolizin-1-amine
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